1-(2-Methyloxolan-2-yl)pent-4-en-1-one
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Overview
Description
1-(2-Methyloxolan-2-yl)pent-4-en-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It is also known by its IUPAC name, 1-(2-methyltetrahydrofuran-2-yl)pent-4-en-1-one . This compound is characterized by the presence of a methyloxolane ring and a pentenone chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-(2-Methyloxolan-2-yl)pent-4-en-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyloxolane with pent-4-en-1-one under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps such as distillation or chromatography to isolate the final product .
Chemical Reactions Analysis
1-(2-Methyloxolan-2-yl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methyloxolan-2-yl)pent-4-en-1-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methyloxolan-2-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing biochemical pathways and physiological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methyloxolan-2-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
1-(2-Methyloxolan-2-yl)hex-5-en-1-one: This compound has a similar structure but with an additional carbon in the pentenone chain.
1-(2-Methyloxolan-2-yl)but-3-en-1-one: This compound has a shorter carbon chain compared to this compound.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-(2-methyloxolan-2-yl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-6-9(11)10(2)7-5-8-12-10/h3H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKUOKUPNXYDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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